

Application Note: 1H and 13C NMR Spectral Analysis of Methyl Ferulate

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Compound of Interest		
Compound Name:	Methyl Ferulate	
Cat. No.:	B103908	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Methyl ferulate**, the methyl ester of ferulic acid, is a naturally occurring phenolic compound found in various plant sources. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. As such, it is a compound of significant interest in the fields of medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of **methyl ferulate**. This application note provides a detailed protocol for the 1H and 13C NMR analysis of **methyl ferulate**, along with a summary of its spectral data.

Chemical Structure

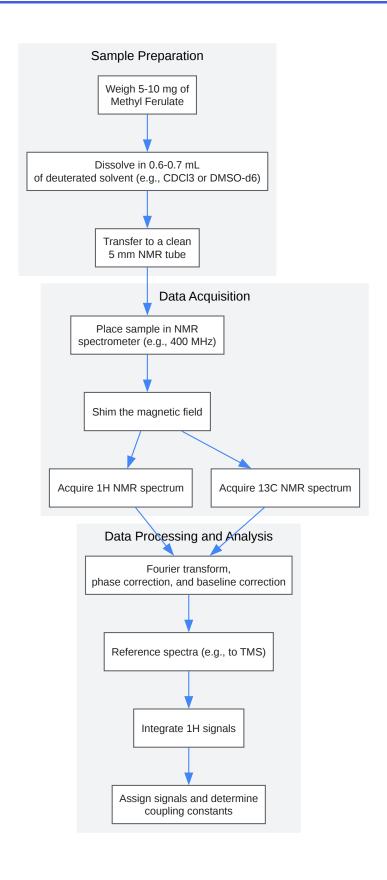
The chemical structure of **methyl ferulate** with atom numbering for NMR assignments is presented below.

Caption: Chemical structure of **Methyl Ferulate** with atom numbering.

Experimental Protocols

A generalized workflow for the NMR analysis of **methyl ferulate** is outlined below.





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Caption: Workflow for 1H and 13C NMR analysis of Methyl Ferulate.



Protocol 1: Sample Preparation

- Weighing the Sample: Accurately weigh 5-10 mg of purified **methyl ferulate** for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
- Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) to the vial. The choice of solvent depends on the sample's solubility and the desired chemical shift referencing.[1]
- Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
- Filtration and Transfer: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. Ensure the final sample height in the tube is approximately 4-5 cm.
- Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: 1H NMR Data Acquisition

- Instrument Setup: Insert the NMR tube into the spectrometer.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquisition Parameters (Example for a 400 MHz spectrometer):
 - Pulse Program: A standard 30-degree pulse (zg30) is typically used.
 - Spectral Width: ~16 ppm
 - Acquisition Time: ~2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 scans, increase for dilute samples.



- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- Referencing: Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Protocol 3: 13C NMR Data Acquisition

- Instrument Setup: Use the same sample and instrument setup as for ¹H NMR.
- Acquisition Parameters (Example for a 400 MHz spectrometer):
 - Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is commonly used.
 - Spectral Width: ~220 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more, depending on the sample concentration.
- Data Processing: Apply Fourier transformation with an appropriate line broadening factor (e.g., 1-2 Hz), phase correction, and baseline correction.
- Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Results and Discussion: Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for **methyl ferulate**. The data is compiled from typical values observed for this compound and its analogs.

Table 1: ¹H NMR Spectral Data of **Methyl Ferulate**



Atom Number	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	7.08	d	1.9	1H
H-5	6.92	d	8.1	1H
H-6	7.04	dd	8.1, 1.9	1H
H-7	7.62	d	15.9	1H
H-8	6.30	d	15.9	1H
OCH₃ (C-3)	3.93	S	-	3H
OCH₃ (Ester)	3.79	S	-	3H
OH (C-4)	5.89	S	-	1H

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: 13C NMR Spectral Data of Methyl Ferulate



Atom Number	Chemical Shift (δ, ppm)
C-1	127.0
C-2	109.4
C-3	147.9
C-4	146.8
C-5	114.7
C-6	123.1
C-7	144.8
C-8	115.6
C-9	167.5
OCH ₃ (C-3)	55.9
OCH₃ (Ester)	51.6

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of **methyl ferulate**. The detailed protocols for sample preparation and data acquisition, along with the tabulated spectral data, serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development for the unambiguous identification and characterization of this important bioactive molecule.

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References





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